molecular formula C17H11ClFNOS2 B4620692 3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4620692
M. Wt: 363.9 g/mol
InChI Key: SYIAWOTYQLHYDS-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including those similar to the specified compound, typically involves the condensation of thiourea with chloroacetic acid, followed by alkylation with appropriate benzyl halides. A study by Delgado et al. (2006) illustrates the synthesis and structural analysis of substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones, highlighting the hydrogen-bonded dimers formed through specific interactions such as pi-pi stacking or carbonyl-carbonyl interactions, which could be relevant to the synthesis and molecular assembly of the target compound (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a core thiazolidine ring, often modified by various substituents that influence the compound's physical, chemical, and biological properties. For example, the presence of fluorine and chlorine atoms can significantly affect the electron distribution within the molecule, potentially enhancing its ability to engage in specific chemical reactions or bind to biological targets. The structural analysis by Delgado et al. (2005) on similar compounds underscores the importance of non-covalent interactions in determining the molecular conformation and the formation of supramolecular structures (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a variety of chemical reactions, primarily due to the reactive thioxo group and the potential for nucleophilic attack at the carbon adjacent to the thioxo group. These reactions include cycloadditions, nucleophilic substitutions, and transformations into other heterocyclic systems. The research by Kandeel and Youssef (2001) discusses reactions of aroylmethylene thiazolidines with nitrile oxides, demonstrating the versatility of thiazolidinone derivatives in synthetic chemistry and the potential to generate a wide array of molecular structures with diverse chemical properties (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of halogen atoms and the specific configuration of the thiazolidinone ring can impact these properties significantly. For instance, the study on the synthesis and crystal structure analysis of related compounds by Banu et al. (2014) provides insights into how structural elements affect the physical characteristics of these molecules, including their crystalline forms and interactions within the crystal lattice (Banu, Lamani, Khazi, & Begum, 2014).

Chemical Properties Analysis

The chemical properties of 3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, such as reactivity, stability, and interaction with other molecules, can be deduced from studies on similar compounds. The ability to form hydrogen bonds and participate in stacking interactions, as discussed by Delgado et al. (2006), suggests potential applications in designing supramolecular assemblies or as ligands in metal complexes (Delgado et al., 2006).

Scientific Research Applications

Anticancer Activity

Research has shown that compounds structurally related to 3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant anticancer properties. For instance, synthesized 2-substituted benzimidazoles, including thiazolidinone derivatives, have demonstrated potent antitumor activity against various human cancer cell lines, such as hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with low IC50 values indicating their efficacy at inhibiting cancer cell growth (Hanan M. Refaat, 2010).

Supramolecular Structures and Interactions

The structural analysis of similar thioxothiazolidinone derivatives has revealed diverse supramolecular arrangements, such as hydrogen-bonded dimers, chains, and sheets, driven by various non-covalent interactions. These studies are critical for understanding the molecular basis of their biological activities and for designing compounds with enhanced pharmacological properties (P. Delgado et al., 2005). Another study highlighted the role of hydrogen bonding and aromatic pi-pi stacking interactions in the supramolecular assembly of these compounds, which could influence their bioavailability and receptor binding (P. Delgado et al., 2006).

Antimicrobial and Analgesic Activities

Compounds with the thiazolidinone core structure have also been evaluated for their antimicrobial and analgesic activities. For example, imidazolyl acetic acid derivatives with modifications incorporating the thiazolidinone moiety showed significant anti-inflammatory and analgesic effects in preclinical models, suggesting their potential for treating inflammatory conditions and pain (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Anti-Inflammatory Activity

Another area of application involves the synthesis and pharmacological evaluation of thiazolidinone derivatives for anti-inflammatory activity. Research has identified several derivatives with promising anti-inflammatory properties, highlighting the versatility of the thiazolidinone scaffold in drug development (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

(5E)-3-benzyl-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNOS2/c18-13-7-4-8-14(19)12(13)9-15-16(21)20(17(22)23-15)10-11-5-2-1-3-6-11/h1-9H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIAWOTYQLHYDS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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